molecular formula C12H13NO3 B1297245 (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid CAS No. 25888-11-3

(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid

Cat. No.: B1297245
CAS No.: 25888-11-3
M. Wt: 219.24 g/mol
InChI Key: REAUDJIOJPUNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid is an organic compound with the molecular formula C12H13NO3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which combines the indole moiety with an acetic acid group, potentially offering diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 1,2-dimethylindole.

    Hydroxylation: The indole is hydroxylated at the 5-position to introduce the hydroxy group.

    Esterification: The hydroxy group is then esterified with acetic acid under acidic conditions to form the this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and using catalysts to enhance the reaction rate.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.

    Substitution: The acetic acid group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation Products: Various oxidized indole derivatives.

    Reduction Products: Reduced forms of the indole ring.

    Substitution Products: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The acetic acid group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

  • 1,2-Dimethyl-1H-indol-5-yl acetate
  • (1,2-Dimethyl-1H-indol-5-yl)methylamine
  • 2-((1,2-Dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione

Comparison:

  • 1,2-Dimethyl-1H-indol-5-yl acetate: Similar structure but lacks the acetic acid group, which may affect its reactivity and biological activity.
  • (1,2-Dimethyl-1H-indol-5-yl)methylamine: Contains an amine group instead of the acetic acid group, leading to different chemical properties and potential applications.
  • 2-((1,2-Dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione: A more complex structure with additional functional groups, offering different reactivity and potential uses.

(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid stands out due to its unique combination of the indole moiety and acetic acid group, providing a versatile platform for chemical modifications and biological studies.

Properties

IUPAC Name

2-(1,2-dimethylindol-5-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-5-9-6-10(16-7-12(14)15)3-4-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAUDJIOJPUNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.